11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide
Overview
Description
Biochemical Analysis
Biochemical Properties
SCH 39166 Hydrobromide interacts with D1 and D5 dopamine receptors, displaying high affinity for these receptors . The nature of these interactions is antagonistic, meaning that SCH 39166 Hydrobromide binds to these receptors and inhibits their activity .
Cellular Effects
The effects of SCH 39166 Hydrobromide on cells are primarily related to its antagonistic action on D1 and D5 dopamine receptors . By inhibiting these receptors, SCH 39166 Hydrobromide can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of SCH 39166 Hydrobromide involves binding to D1 and D5 dopamine receptors and inhibiting their activity . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of SCH 39166 Hydrobromide can change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
The effects of SCH 39166 Hydrobromide can vary with different dosages in animal models . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .
Metabolic Pathways
SCH 39166 Hydrobromide is involved in dopamine signaling pathways . It interacts with D1 and D5 dopamine receptors, which can influence metabolic flux and metabolite levels .
Transport and Distribution
Information on how SCH 39166 Hydrobromide is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is not currently available .
Subcellular Localization
Information on the subcellular localization of SCH 39166 Hydrobromide and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, is not currently available .
Preparation Methods
The synthesis of SCH 39166 hydrobromide involves multiple steps, starting with the formation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
- Formation of the benzo[d]naphtho[2,1-b]azepine core.
- Introduction of the chloro and hydroxy groups.
- Methylation of the nitrogen atom.
- Formation of the hydrobromide salt .
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
SCH 39166 hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SCH 39166 hydrobromide is extensively used in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying dopamine receptor interactions.
Biology: To investigate the role of dopamine receptors in various biological processes.
Medicine: In preclinical studies to explore potential therapeutic applications for conditions like schizophrenia, addiction, and obesity.
Industry: As a reference compound in the development of new dopamine receptor antagonists
Mechanism of Action
SCH 39166 hydrobromide exerts its effects by selectively binding to dopamine D1 and D5 receptors, thereby blocking the action of dopamine. This antagonistic action modulates dopamine-related pathways, affecting various physiological and behavioral processes. The molecular targets include the dopamine receptors, and the pathways involved are primarily related to neurotransmission and signal transduction .
Comparison with Similar Compounds
SCH 39166 hydrobromide is unique due to its high selectivity for dopamine D1 and D5 receptors. Similar compounds include:
SCH 23390: Another dopamine D1 receptor antagonist with a different chemical structure.
SKF 83566: A selective dopamine D1 receptor antagonist with similar binding properties.
R(+)-SCH 23390: An enantiomer of SCH 23390 with higher selectivity for dopamine D1 receptors
These compounds share similar pharmacological properties but differ in their chemical structures and selectivity profiles, highlighting the uniqueness of SCH 39166 hydrobromide.
Properties
IUPAC Name |
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO.BrH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUWIDFICGEZKR-JUOYHRLASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042596 | |
Record name | SCH 39166 hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227675-51-5 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227675-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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